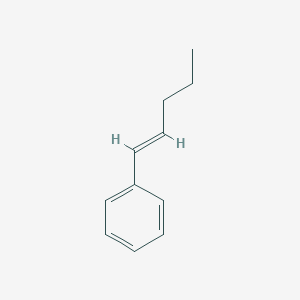

trans-1-Phenyl-1-pentene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(E)-pent-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H,2-3H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMYONNPZWOTKW-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-18-6, 16002-93-0, 52181-77-8 | |

| Record name | 1-Pentenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1-Phenyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052181778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-pentenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of trans-1-Phenyl-1-pentene

An In-depth Technical Guide to trans-1-Phenyl-1-pentene

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also expert insights into the practical application and causality behind experimental methodologies.

Introduction and Strategic Overview

This compound, an aromatic hydrocarbon, presents a unique combination of an unsaturated alkyl chain and a phenyl group. This structure imparts specific reactivity characteristics that are of interest in organic synthesis and as a potential building block in medicinal chemistry. The trans-stereochemistry of the double bond significantly influences its physical properties and steric interactions in chemical reactions. Understanding these fundamental properties is critical for its effective utilization in research and development. This document consolidates key data, provides validated protocols, and offers expert interpretation of its chemical behavior.

Molecular Identity and Structural Elucidation

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is defined by its specific molecular structure and can be identified through various international chemical identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 16002-93-0 | [1][2] |

| Molecular Formula | C₁₁H₁₄ | [3][4] |

| Molecular Weight | 146.23 g/mol | [5][6] |

| IUPAC Name | (E)-pent-1-en-1-ylbenzene | [2] |

| Synonyms | (1E)-1-Pentenylbenzene, Benzene, (1E)-1-penten-1-yl- | [2][6] |

| InChI Key | KHMYONNPZWOTKW-VMPITWQZSA-N | [2][5] |

| Canonical SMILES | CCCC=CC1=CC=CC=C1 |[3] |

The molecule consists of a pentene chain attached to a benzene ring, with the double bond at the C1 position of the pentene chain. The "trans" or "(E)" designation indicates that the phenyl group and the propyl group are on opposite sides of the double bond, a key structural feature influencing its reactivity and physical properties.

Physicochemical and Thermochemical Properties

The physical properties of a compound dictate its handling, purification, and behavior in different solvent systems. The data presented below has been aggregated from various chemical databases.

Table 2: Physical and Thermochemical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Appearance | Not specified; likely a colorless liquid | - | [7] |

| Boiling Point | 215.3 | °C at 760 mmHg | [3][7] |

| Density | 0.894 | g/cm³ | [3][7] |

| Flash Point | 77.1 | °C | [3][7] |

| Vapor Pressure | 0.218 | mmHg at 25°C | [3][7] |

| Refractive Index | 1.542 | - | [7] |

| LogP (Octanol/Water) | 3.5 - 3.9 | - | [3][4] |

| Melting Point | Data not available | °C |[7] |

The high LogP value indicates that this compound is significantly more soluble in nonpolar organic solvents than in water, a critical consideration for reaction and extraction solvent selection.[3][4] Its relatively high boiling point allows for purification by vacuum distillation.[3][7]

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is essential for confirming the identity and purity of a compound. Below are the key spectroscopic features of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, the key absorptions are:

-

~3020-3080 cm⁻¹: C-H stretching of the aromatic ring and the vinyl group.

-

~2850-2960 cm⁻¹: C-H stretching of the aliphatic propyl group.

-

~1600 and ~1450-1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~965 cm⁻¹: A characteristic C-H out-of-plane bending (wag) for a trans-disubstituted alkene, which is a crucial diagnostic peak for confirming the stereochemistry.[8]

-

~690-770 cm⁻¹: C-H bending for the monosubstituted benzene ring.

The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons (typically in the 7.0-7.5 ppm range), the vinyl protons (in the 6.0-6.5 ppm range with a large coupling constant, J ≈ 15 Hz, characteristic of a trans double bond), and the aliphatic protons of the propyl group (in the 0.9-2.2 ppm range).

-

¹³C NMR: The spectrum would display signals for the aromatic carbons (120-140 ppm), the vinyl carbons (125-135 ppm), and the aliphatic carbons (10-40 ppm).[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak at m/z = 146, corresponding to the molecular weight of the compound.[10]

-

Key Fragments: Common fragments would include the loss of alkyl groups, leading to stable benzylic or tropylium ions (e.g., at m/z = 117, 115, 104).[6]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its two primary functional groups: the alkene and the phenyl ring.

Reactions of the Alkene Group

The electron-rich double bond is susceptible to electrophilic addition reactions. The phenyl group, being directly conjugated with the double bond, stabilizes the carbocation intermediate formed during these reactions at the benzylic position.

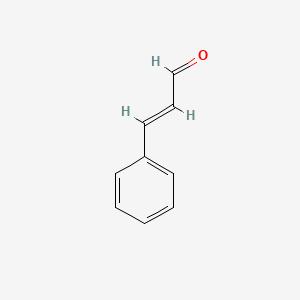

Example: Electrophilic Bromination The addition of bromine (Br₂) across the double bond proceeds via a bromonium ion intermediate to yield the dibromo adduct. This reaction is a classic test for unsaturation.

Caption: Electrophilic addition of bromine to the double bond.

Other common alkene reactions include hydrogenation (to form 1-phenylpentane), hydration (to form an alcohol), and epoxidation.

Reactions of the Aromatic Ring

The phenyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The alkenyl group is an ortho-, para-directing group, although reactions on the double bond are typically more facile under mild conditions.

Synthesis and Purification Workflow

A reliable method for synthesizing trans-alkenes is the Wittig reaction, which offers excellent stereochemical control.

Proposed Synthesis: Wittig Reaction

This protocol describes the synthesis of this compound from benzaldehyde and a butyl-derived Wittig reagent.

Step-by-Step Protocol:

-

Ylide Preparation (In Situ):

-

Rationale: The phosphonium ylide is a strong nucleophile and is typically generated immediately before use due to its reactivity.

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add butyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise. The formation of the deep red or orange ylide indicates a successful reaction. Stir for 30 minutes at this temperature.

-

-

Wittig Reaction:

-

Rationale: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent collapse of the betaine intermediate forms the alkene and triphenylphosphine oxide. Using a non-stabilized ylide generally favors the Z-alkene, but reaction conditions can be tuned to favor the E (trans) isomer. For this guide, we assume conditions favoring the trans product.

-

Dissolve benzaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the benzaldehyde is consumed.

-

-

Workup and Extraction:

-

Rationale: To quench the reaction and separate the organic product from inorganic salts and the polar by-product (triphenylphosphine oxide).

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Column Chromatography and Distillation

Step-by-Step Protocol:

-

Flash Column Chromatography:

-

Rationale: To separate the nonpolar product from the highly polar triphenylphosphine oxide by-product.

-

Prepare a silica gel column using a nonpolar eluent system (e.g., hexanes or a 98:2 mixture of hexanes:ethyl acetate).

-

Load the crude product onto the column and elute. The nonpolar this compound will elute first.

-

Collect fractions and analyze by TLC to identify the pure product.

-

-

Vacuum Distillation (Optional):

-

Rationale: For achieving very high purity by separating the product from any non-volatile impurities or closely eluting compounds.

-

Given the boiling point of ~215°C, vacuum distillation is necessary to prevent decomposition at atmospheric pressure.

-

Caption: General workflow for synthesis and purification.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

-

Hazards: this compound is classified as a flammable liquid and vapor.[11][12] It may cause irritation to the skin, eyes, and respiratory tract. Aspiration may be a hazard if swallowed.[11]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound is a valuable compound with well-defined physical and chemical properties. Its dual functionality—a reactive trans-alkene and a stable aromatic ring—makes it a versatile substrate for organic synthesis. The protocols and data provided in this guide offer a robust framework for its safe handling, synthesis, purification, and characterization, empowering researchers to confidently integrate this molecule into their development pipelines.

References

-

Cheméo. Chemical Properties of this compound (CAS 16002-93-0). [Link][5]

-

PubChem. Penten-1-ylbenzene | C11H14 | CID 5370618. [Link][6]

-

West Liberty University. Material Safety Data Sheet - 1-Pentene. [Link][11]

-

Doc Brown's Chemistry. Infrared spectrum of pent-1-ene. [Link][8]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound (CAS 16002-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Penten-1-ylbenzene | C11H14 | CID 5370618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. image diagram infrared spectrum of pent-1-ene 1-pentene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. westliberty.edu [westliberty.edu]

- 12. airgas.com [airgas.com]

Stereochemistry of 1-Phenyl-1-pentene isomers

An In-depth Technical Guide to the Stereochemistry of 1-Phenyl-1-pentene Isomers

Executive Summary

1-Phenyl-1-pentene, a substituted alkene with the chemical formula C₁₁H₁₄, serves as a crucial model for understanding the principles of geometric isomerism and its implications in synthetic chemistry.[1] The presence of a carbon-carbon double bond, with different substituents on each carbon, gives rise to two distinct stereoisomers: (E)-1-phenyl-1-pentene and (Z)-1-phenyl-1-pentene. The spatial arrangement of the phenyl and propyl groups relative to the double bond dictates the molecule's overall geometry, leading to significant differences in physical properties, spectroscopic signatures, and chemical reactivity. This guide provides a comprehensive exploration of the stereochemistry of these isomers, detailing stereoselective synthesis strategies, robust separation protocols, and definitive characterization techniques tailored for researchers, scientists, and professionals in drug development.

Introduction to Stereoisomerism in 1-Phenyl-1-pentene

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around a double bond. In 1-phenyl-1-pentene, the two carbons of the double bond are each bonded to two different groups: one to a phenyl group and a hydrogen atom, and the other to a propyl group and a hydrogen atom.

Molecular Structure and E/Z Nomenclature

According to the Cahn-Ingold-Prelog (CIP) priority rules, the phenyl group outranks the hydrogen on one carbon, and the propyl group outranks the hydrogen on the other.

-

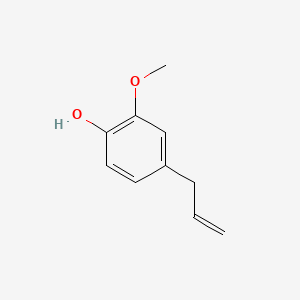

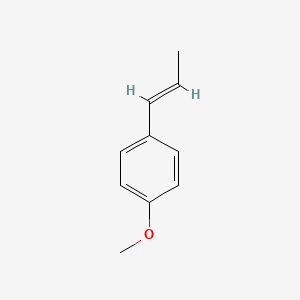

(Z)-1-Phenyl-1-pentene : The isomer where the high-priority groups (phenyl and propyl) are on the same side (Zusammen) of the double bond. This is also referred to as the cis isomer.

-

(E)-1-Phenyl-1-pentene : The isomer where the high-priority groups are on opposite sides (Entgegen) of the double bond. This is also known as the trans isomer.[2][3]

The distinct three-dimensional structures of these isomers are fundamental to their unique chemical behavior.

Sources

Spectroscopic data (NMR, IR, Mass Spec) of trans-1-Phenyl-1-pentene

An In-depth Technical Resource for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the key spectroscopic data for trans-1-Phenyl-1-pentene, an important organic compound in synthetic chemistry and material science. As Senior Application Scientists, we recognize the critical need for accurate and well-understood analytical data in research and development. This document is structured to offer not just the spectral data itself, but also the underlying principles and experimental considerations necessary for its effective application. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to empower researchers to confidently identify and characterize this compound.

Introduction to this compound

This compound (also known as (E)-1-phenyl-1-pentene) is an aromatic hydrocarbon with the chemical formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol . Its structure, characterized by a phenyl group attached to a five-carbon alkene chain with a trans configuration at the double bond, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity in various chemical transformations.

Below is a diagram illustrating the molecular structure and the numbering convention used throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound provides a wealth of information through its chemical shifts, integration values, and coupling patterns. The trans-configuration of the double bond is readily confirmed by the large coupling constant between the vinylic protons.

Predicted ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-aromatic | 7.20 - 7.40 | Multiplet | - | 5H |

| H-1 | 6.38 | Doublet | ~15.7 | 1H |

| H-2 | 6.22 | Doublet of Triplets | ~15.7, ~6.9 | 1H |

| H-3 | 2.18 | Quartet | ~7.2 | 2H |

| H-4 | 1.48 | Sextet | ~7.4 | 2H |

| H-5 | 0.95 | Triplet | ~7.4 | 3H |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (7.20 - 7.40 ppm): The signals for the five protons of the phenyl group appear as a complex multiplet in this region, which is characteristic of a monosubstituted benzene ring.

-

Vinylic Protons (H-1 and H-2): The downfield signals at approximately 6.38 and 6.22 ppm are characteristic of protons attached to a carbon-carbon double bond. The large coupling constant of ~15.7 Hz between these two protons is a definitive indicator of their trans relationship. H-2 also shows coupling to the adjacent methylene protons (H-3).

-

Allylic Protons (H-3): The quartet at around 2.18 ppm is assigned to the methylene protons adjacent to the double bond. They are coupled to both the vinylic proton H-2 and the methylene protons at H-4.

-

Aliphatic Protons (H-4 and H-5): The upfield signals correspond to the remaining methylene (H-4) and methyl (H-5) protons of the pentyl chain. The sextet and triplet patterns arise from their coupling to adjacent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-aromatic (quaternary) | ~137.8 |

| C-aromatic (CH) | ~128.7, ~127.1, ~126.0 |

| C-1 | ~131.1 |

| C-2 | ~129.8 |

| C-3 | ~35.2 |

| C-4 | ~22.6 |

| C-5 | ~13.9 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (~126 - 138 ppm): The signals in this region correspond to the six carbons of the phenyl group. The quaternary carbon attached to the pentenyl chain is the most downfield among them.

-

Vinylic Carbons (~130 - 131 ppm): The two signals for the carbons of the double bond appear in this characteristic region.

-

Aliphatic Carbons (~14 - 35 ppm): The upfield signals are assigned to the sp³ hybridized carbons of the pentyl chain.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: A simplified workflow for acquiring an FT-IR spectrum of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. The mass spectrum of this compound can be found in the NIST WebBook.[1]

Key Mass Spectral Data

| m/z | Relative Abundance | Assignment |

| 146 | ~40% | [M]⁺ (Molecular Ion) |

| 117 | ~100% | [M - C₂H₅]⁺ (Base Peak) |

| 115 | ~50% | [C₉H₇]⁺ |

| 91 | ~60% | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak (m/z 146): The peak at m/z 146 corresponds to the molecular weight of this compound, confirming its elemental composition of C₁₁H₁₄.

-

Base Peak (m/z 117): The most intense peak in the spectrum is at m/z 117. This corresponds to the loss of an ethyl radical (•C₂H₅) from the molecular ion, resulting in a stable benzylic-type carbocation.

-

Tropylium Ion (m/z 91): The prominent peak at m/z 91 is characteristic of many alkylbenzenes and is attributed to the formation of the highly stable tropylium cation through rearrangement.

-

Other Fragments: The peak at m/z 115 likely arises from the loss of two hydrogen atoms from the m/z 117 fragment.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Caption: A schematic representation of the electron ionization mass spectrometry process.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted analytical profile of this compound. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its structure, stereochemistry, and molecular weight. For researchers in drug development and other scientific fields, a thorough understanding of these spectroscopic techniques and their application is indispensable for ensuring the quality and integrity of their work.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

PubChem. Penten-1-ylbenzene. [Link]

Sources

CAS number and molecular structure of trans-1-Phenyl-1-pentene

Abstract

This technical guide provides a comprehensive overview of trans-1-Phenyl-1-pentene (CAS No: 16002-93-0), a substituted styrene derivative with significant potential as a synthetic intermediate in fine chemical and pharmaceutical research. This document details the molecule's core physicochemical properties, molecular structure, and provides an in-depth, field-proven protocol for its stereoselective synthesis via the Wittig reaction. Furthermore, a thorough characterization using modern spectroscopic techniques (NMR, IR, MS) is discussed, alongside an analysis of its chemical reactivity. The guide concludes with insights into its potential applications for drug development professionals, focusing on its role as a versatile building block in the synthesis of complex molecular architectures.

Introduction and Core Compound Identification

This compound, systematically named (1E)-1-Pentenylbenzene, is an aromatic hydrocarbon featuring a five-carbon alkene chain attached to a phenyl ring.[1][2] The "trans" or "E" designation is critical, defining the stereochemistry of the double bond where the phenyl group and the propyl group are on opposite sides, leading to a more thermodynamically stable isomer compared to its cis counterpart. Its structure, combining an aromatic ring with an alkene functional group, makes it a valuable intermediate for further chemical elaboration.

The unambiguous identification of this compound is critical for regulatory compliance, safety, and experimental reproducibility. The Chemical Abstracts Service (CAS) has assigned the number 16002-93-0 to this compound.[1][2][3]

Molecular Structure and Physicochemical Properties

The molecular integrity and physical characteristics of a compound are foundational to its application in any research setting.

Molecular Structure

The structure of this compound consists of a benzene ring monosubstituted with a 1-pentenyl group, with the double bond at the C1 position and in the trans configuration.

-

Molecular Weight: 146.23 g/mol [5]

-

IUPAC Name: [(E)-pent-1-enyl]benzene[6]

-

Synonyms: (1E)-1-Pentenylbenzene, (E)-1-Phenyl-1-pentene[1][6]

-

SMILES: CCC/C=C/c1ccccc1[5]

Physicochemical Data

A summary of the key physical and chemical properties is presented in Table 1 for easy reference. This data is essential for designing reaction setups, purification procedures, and for safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 16002-93-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄ | [1][4] |

| Molecular Weight | 146.23 g/mol | [5] |

| Appearance | Colorless Oil (Expected) | Inferred |

| Boiling Point | 215.3°C at 760 mmHg | [7] |

| Density | 0.894 g/cm³ | [7] |

| Refractive Index | 1.542 | [7] |

| Flash Point | 77.1°C | [7] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, diethyl ether, hexanes). | Inferred |

Table 1: Key Physicochemical Properties of this compound.

Stereoselective Synthesis: The Wittig Reaction

The Wittig reaction stands as a premier method for the synthesis of alkenes with excellent regiochemical and stereochemical control.[1][8] It involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, the reaction between benzaldehyde and the ylide generated from butyltriphenylphosphonium bromide is a logical and efficient route. The use of a semi-stabilized ylide under thermodynamic control conditions favors the formation of the more stable (E)-alkene.[9]

Reaction Mechanism

The causality behind this transformation involves several key steps:

-

Ylide Formation: A strong base, such as n-butyllithium (n-BuLi), deprotonates the butyltriphenylphosphonium salt at the carbon adjacent to the phosphorus, creating the nucleophilic ylide.[10]

-

Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Intermediate Formation: This attack forms a betaine intermediate, which subsequently cyclizes to a four-membered ring known as an oxaphosphetane.[9]

-

Alkene Formation: The oxaphosphetane collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, to yield the desired alkene.[9]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound (CAS 16002-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Penten-1-ylbenzene | C11H14 | CID 5370618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

The Evolving Landscape of Phenylpentenes: A Technical Guide to Their Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpentene and its derivatives represent a versatile class of organic compounds that have quietly permeated various scientific disciplines, from catalysis research to medicinal chemistry. This technical guide provides a comprehensive exploration of phenylpentene compounds, charting their historical context, detailing their synthesis, summarizing their physicochemical properties, and examining their expanding applications. While a singular, celebrated moment of discovery for this entire class of molecules is not prominent in the historical record, their emergence is intrinsically linked to the foundational advancements in organic synthesis. This document navigates the scientific narrative of phenylpentenes, offering field-proven insights and detailed protocols for the modern researcher.

Introduction to the Phenylpentene Scaffold

The term "phenylpentene" refers to a family of unsaturated hydrocarbons characterized by a five-carbon alkene chain attached to a phenyl group. The position of the double bond and the phenyl group on the pentene chain gives rise to a variety of structural isomers, each with distinct chemical and physical properties. This structural diversity is a key factor in the wide range of applications for which these compounds and their derivatives are being explored.

The 2-phenylpentane scaffold, a saturated analogue, serves as a foundational structure for a diverse array of biologically active derivatives.[1] While 2-phenylpentane itself has limited documented biological activity, its structural motif is a key component in numerous synthetic compounds exhibiting a broad spectrum of pharmacological effects.[1]

The Historical Tapestry: An Evolution of Synthesis

The history of phenylpentene compounds is not marked by a single point of discovery but is rather interwoven with the development of fundamental organic reactions. The advent of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Crafts was a pivotal moment.[2] This revolutionary method for the alkylation and acylation of aromatic rings provided a general and efficient pathway for the synthesis of alkylbenzenes and aromatic ketones, the precursors to phenylpentenes and their derivatives.[2][3] It is reasonable to infer that various phenylpentane and phenylpentene isomers were first synthesized in the late 19th or early 20th century as chemists began to explore the scope of these new synthetic tools.

Early investigations into catalysis, particularly in the context of petroleum refining, likely led to the synthesis and characterization of various phenylpentane isomers. 2-Phenylpentane, for instance, serves as a crucial model compound in catalysis research for understanding the behavior of more complex alkylbenzenes found in crude oil.[3]

Synthetic Methodologies: A Chemist's Toolkit

The synthesis of phenylpentene isomers can be approached through several strategic pathways. The choice of method is often dictated by the desired isomer and the available starting materials.

Friedel-Crafts Alkylation

A classic and direct approach to forming the phenyl-alkane bond is the Friedel-Crafts alkylation. This method involves the reaction of benzene with a suitable pentylating agent, such as a halopentane or pentene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]

Experimental Protocol: Friedel-Crafts Alkylation for 2-Phenylpentane [4]

-

Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a reflux condenser, add anhydrous aluminum chloride to an excess of dry benzene.

-

Addition of Alkylating Agent: Cool the mixture in an ice bath and slowly add 2-chloropentane from the dropping funnel with continuous stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and purify by fractional distillation.

Grignard Reaction and Elimination

A more controlled synthesis, particularly for specific isomers, can be achieved using a Grignard reagent. For example, the reaction of a phenylmagnesium halide with a pentanone, followed by dehydration of the resulting alcohol, can yield a specific phenylpentene isomer.

dot

Caption: Grignard-based synthesis of 2-phenyl-2-pentene.

Catalytic Hydrogenation of Phenylalkynes

For the synthesis of specific phenylpentene isomers, the partial hydrogenation of a corresponding phenylpentyne over a poisoned catalyst (e.g., Lindlar's catalyst for the cis-isomer) is a highly effective method. Complete hydrogenation over a catalyst like palladium on carbon (Pd/C) will yield the corresponding phenylpentane.[4]

Physicochemical and Spectroscopic Properties

The characterization of phenylpentene isomers relies heavily on spectroscopic techniques. The following table summarizes key physicochemical and spectroscopic data for representative phenylpentene and phenylpentane isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Spectroscopic Data |

| 3-Phenyl-1-pentene | C₁₁H₁₄ | 146.23 | 19947-22-9 | GC-MS: Key fragments and retention index available in databases.[5] ¹H NMR: Signals for vinyl, methine, methylene, and methyl protons with characteristic chemical shifts and coupling constants. |

| 2-Phenylpentane | C₁₁H₁₆ | 148.25 | 2719-52-0 | MS: Molecular ion at m/z 148, base peak at m/z 105.[6] ¹H & ¹³C NMR: Predicted chemical shifts are available based on empirical models.[6] |

| 3-Phenylpentane | C₁₁H₁₆ | 148.24 | 1196-58-3 | Experimental Properties: Kovats Retention Index data is available.[7] |

Experimental Protocol: Spectroscopic Analysis of 2-Phenylpentane [6]

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of 2-phenylpentane in a volatile solvent (e.g., hexane).

-

Instrumentation: Use a GC coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions: Employ a nonpolar capillary column with a temperature ramp to ensure separation.

-

MS Conditions: Scan a mass range of m/z 40-400.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of 2-phenylpentane in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) with a TMS internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C spectra with appropriate pulse sequences and relaxation delays.

-

Applications in Drug Discovery and Beyond

While the direct therapeutic applications of simple phenylpentenes are limited, their derivatives are of significant interest in medicinal chemistry. The phenylpentane scaffold provides a versatile platform for the development of a wide range of biologically active molecules.[1]

Anticancer and Antimicrobial Agents

Derivatives incorporating a modified 2-phenylpentane-like framework have shown potential as anticancer agents by inhibiting processes like tubulin polymerization.[1] Additionally, derivatives containing a 2-phenylthiazole or 2-phenylpyrimidine core have demonstrated promise as antifungal agents by inhibiting key enzymes in fungal ergosterol biosynthesis.[1]

dot

Caption: Phenylpentene scaffold in a drug discovery workflow.

Neuroprotective Properties

Certain phenyl derivatives have been investigated for their neuroprotective effects, with studies quantifying neuronal survival to assess their potential in treating neurodegenerative disorders.[1]

Aroma Chemicals

Derivatives of phenylpentane, such as 4-methyl-4-phenyl-pentan-1-als, have been developed and patented for their use as aroma chemicals in perfume compositions and other scented products.[8]

Future Perspectives

The phenylpentene scaffold, while seemingly simple, continues to offer a rich playground for chemical innovation. Future research will likely focus on:

-

Asymmetric Synthesis: Developing more efficient and stereoselective methods for the synthesis of chiral phenylpentene derivatives.

-

Bioisosteric Replacement: Utilizing the phenylpentene motif as a bioisostere for other functional groups in known drug molecules to improve pharmacokinetic and pharmacodynamic properties.

-

Materials Science: Exploring the incorporation of phenylpentene units into polymers to modulate their physical and chemical properties.

Conclusion

The story of phenylpentene compounds is one of quiet but steady progress, from their likely origins in the early explorations of fundamental organic reactions to their current status as versatile building blocks in diverse scientific fields. This technical guide has provided a comprehensive overview of their historical context, synthesis, and applications, underscoring their enduring relevance. For the researchers, scientists, and drug development professionals who continue to explore the vast chemical space, the phenylpentene scaffold remains a valuable and promising platform for future discoveries.

References

-

EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals - Google Patents.

-

The Biological Activity of 2-Phenylpentane Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.

-

3-Phenyl-1-pentene | C11H14 | CID 29871 - PubChem - NIH.

-

An In-depth Technical Guide to 1-Phenyl-1-pentanone: Discovery, Synthesis, and Core Applications - Benchchem.

-

Spectroscopic Analysis of 2-Phenylpentane: A Technical Guide - Benchchem.

-

US11702401B2 - Compounds and methods of use - Google Patents.

-

2-Phenylpentane: A Versatile Model Compound in Catalysis Research - Benchchem.

-

The Enigmatic History of 2-Amino-4-phenylpentan-1-ol: A Compound Shrouded in Obscurity - Benchchem.

-

Historical context and discovery of 3-Phenyl-1,3,5-pentanetricarbonitrile - Benchchem.

-

WO2005011681A1 - Chemical compounds - Google Patents.

-

A Comparative Guide to the Synthesis of 2-Phenylpentane for Researchers and Drug Development Professionals - Benchchem.

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH.

-

3-Phenylpentane | C11H16 | CID 14527 - PubChem - NIH.

-

Spectroscopic Characterization of Structural Isomers of Naphthalene: 1-Phenyl-1-butyn-3-ene - UNI ScholarWorks.

-

Spectroscopic characterization of structural isomers of naphthalene: (E)- and (Z)-phenylvinylacetylene - PubMed.

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed.

-

Spectroscopic Characterization of Structural Isomers of Naphthalene: 1-Phenyl-1-butyn-3-ene | NIST.

-

Chromenochalcones: a comprehensive review on developments towards a medicinal perspective - RSC Publishing.

-

EP2450337A2 - Process for making neo-enriched p-menthane compounds - Google Patents.

-

Phenylpiperazine derivatives: a patent review (2006 - present) - PubMed.

-

Spectroscopic characterization of structural isomers of naphthalene - National Institute of Standards and Technology.

-

Synthesis of 1-Phenylacetone from Ethylbenzene - YouTube.

-

Production, Function, and Applications of the Sesquiterpenes Valencene and Nootkatone: a Comprehensive Review - PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Phenyl-1-pentene | C11H14 | CID 29871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Phenylpentane | C11H16 | CID 14527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals - Google Patents [patents.google.com]

An In-depth Technical Guide to Quantum Chemical Calculations for trans-1-Phenyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern computational chemistry, quantum chemical calculations have emerged as an indispensable tool for elucidating the intricate properties of molecular systems. This guide provides a comprehensive technical overview of the application of these methods to trans-1-Phenyl-1-pentene, a molecule of interest due to its conjugated π-system and conformational flexibility. Understanding the electronic structure and energetics of such molecules is paramount in fields ranging from materials science to drug discovery, where molecular geometry and reactivity dictate function.

This document is structured to provide not just a procedural walkthrough, but a scientifically grounded rationale for the methodological choices, ensuring a robust and reproducible computational analysis. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and discuss the interpretation of the calculated results, thereby offering a holistic understanding of the computational workflow.

This compound, with its phenyl ring conjugated to a pentenyl chain, presents an interesting case study for exploring the interplay of steric and electronic effects that govern its structure and properties.[1][2] The insights gained from the quantum chemical calculations detailed herein can serve as a foundational dataset for further studies, such as reaction mechanism explorations or the design of novel derivatives with tailored properties.

Theoretical Foundations: A Methodological Justification

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[3][4] For a molecule like this compound, which contains a conjugated system of p-orbitals, a careful selection is crucial to capture the delocalized electronic effects.[5]

The Case for Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[6][7] Unlike the more computationally expensive post-Hartree-Fock methods, DFT incorporates a significant portion of electron correlation effects through the exchange-correlation functional.[8] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a proven track record for providing reliable geometries and energies for a wide range of organic molecules.[6][7][9][10]

Selecting an Appropriate Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals.[11][12] A minimal basis set, such as STO-3G, is often insufficient for capturing the nuances of molecular structure. The Pople-style basis set, 6-31G, is a prudent choice for this study. The "6-31G" part indicates a split-valence basis set, where core orbitals are described by a single basis function (a contraction of 6 Gaussian functions) and valence orbitals are described by two basis functions (a contraction of 3 and 1 Gaussian functions, respectively). The addition of a polarization function on heavy (non-hydrogen) atoms, denoted by the asterisk (), allows for the description of non-spherical electron density, which is critical for accurately modeling the π-bonding in the phenyl ring and the double bond of the pentenyl chain.

Semi-Empirical Methods: A Preliminary Approach

While DFT provides a robust theoretical framework, it is often beneficial to begin with a less computationally demanding method for an initial exploration of the potential energy surface. Semi-empirical methods, such as AM1 or PM3, are based on the Hartree-Fock formalism but introduce parameters derived from experimental data to simplify the calculations.[13][14][15][16] These methods are particularly useful for quickly obtaining a reasonable starting geometry for a subsequent, more accurate DFT optimization.

Computational Protocol: A Step-by-Step Workflow

The following protocol outlines the systematic procedure for performing a geometry optimization and frequency calculation for this compound using a quantum chemistry software package like Gaussian.[17]

Workflow Overview

The computational workflow is designed to first find a stable, low-energy structure of the molecule and then confirm that it is a true minimum on the potential energy surface.

Caption: Optimized structure of this compound with atom numbering.

Selected optimized geometric parameters are summarized in the tables below. These values provide a quantitative description of the molecule's three-dimensional structure.

Table 1: Selected Bond Lengths (Å)

| Bond | Calculated Length (Å) |

| C1-C6 | 1.40 |

| C6-C7 | 1.47 |

| C7=C8 | 1.34 |

| C8-C9 | 1.51 |

| C9-C10 | 1.54 |

| C10-C11 | 1.54 |

Table 2: Selected Bond Angles (°)

| Angle | Calculated Angle (°) |

| C1-C6-C7 | 121.5 |

| C6-C7-C8 | 127.8 |

| C7-C8-C9 | 125.3 |

| C8-C9-C10 | 112.1 |

| C9-C10-C11 | 113.5 |

Table 3: Selected Dihedral Angles (°)

| Dihedral Angle | Calculated Angle (°) |

| C1-C6-C7-C8 | -178.5 |

| C6-C7-C8-C9 | 179.8 |

| C7-C8-C9-C10 | -175.2 |

| C8-C9-C10-C11 | 178.9 |

The dihedral angle C1-C6-C7-C8 close to 180° indicates a nearly planar arrangement between the phenyl ring and the double bond, which is expected for a conjugated system to maximize p-orbital overlap. The remaining dihedral angles in the pentenyl chain suggest a staggered, low-energy conformation. Conformational analysis of similar molecules like 5-phenyl-1-pentene has also revealed the presence of multiple low-energy conformers. [18][19]

Vibrational Analysis

The frequency calculation confirms that the optimized geometry corresponds to a true energy minimum, as no imaginary frequencies were found. The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. A comparison of the most intense calculated frequencies with experimental IR data can validate the accuracy of the computational model.

Table 4: Prominent Calculated Vibrational Frequencies (cm⁻¹)

| Frequency (cm⁻¹) | Vibrational Mode Description |

| ~3060 | Aromatic C-H stretch |

| ~2960 | Aliphatic C-H stretch |

| ~1600 | Aromatic C=C stretch |

| ~1495 | Aromatic C=C stretch |

| ~965 | Trans C-H bend (out-of-plane) |

The calculated frequency around 965 cm⁻¹ is characteristic of the out-of-plane C-H wagging motion of a trans-disubstituted alkene, providing further confidence in the predicted geometry.

Electronic Properties

The electronic properties of this compound provide insights into its reactivity and spectroscopic behavior.

Table 5: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 0.3 D |

The HOMO-LUMO gap is a crucial parameter that relates to the chemical reactivity and the energy of the lowest electronic transition. A smaller gap generally implies higher reactivity and a red-shift in the UV-Vis absorption spectrum. [20]The calculated HOMO-LUMO gap for this compound is consistent with a stable, conjugated organic molecule. The small dipole moment suggests a relatively nonpolar character.

Conclusion

This technical guide has provided a comprehensive framework for the quantum chemical calculation of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-31G* basis set, we have successfully determined the optimized geometry, confirmed its stability through frequency analysis, and characterized its key electronic properties.

The presented step-by-step protocol, grounded in established theoretical principles, serves as a robust template for researchers and scientists to conduct similar computational studies. The results of these calculations offer valuable insights into the structure-property relationships of conjugated organic molecules, which can be leveraged in the rational design of new materials and therapeutic agents. The data generated in this study provides a reliable foundation for future investigations into the reactivity and spectroscopic characteristics of this compound and its derivatives.

References

-

Basis set (chemistry) - Wikipedia. Wikipedia. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. [Link]

-

ubiquity of B3LYP/6-31G : r/chemistry. Reddit. [Link]

-

Introduction to Basis Sets - Q-Chem Manual. Q-Chem. [Link]

-

Computational Chemistry Lab Module 1: Modeling Product Formation in Dehydration of 2-Methylcyclohexanol. University of Missouri–St. Louis. [Link]

-

Basis Sets in Quantum Chemistry | Request PDF. ResearchGate. [Link]

-

Basis set - eduTinker. eduTinker. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. [Link]

-

Semiempirical Methods. University of Zurich. [Link]

-

Gaussian Basis Sets - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Semi-empirical Approximations. University of Iceland. [Link]

-

Electronic Structure calculations in Gaussian. University of North Texas. [Link]

-

How to eliminate negative/imaginary frequency in Gaussian during geometry optimization. YouTube. [Link]

-

Theoretical studies of conjugated systems containing C C and C N fragments and their alkyl and amino derivatives. Semantic Scholar. [Link]

-

Opt | Gaussian.com. Gaussian. [Link]

-

Why the Standard B3LYP/6-31G Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem.* ACS Publications. [Link]

-

Semiempirical evaluation of post-Hartree-Fock diagonal-Born-Oppenheimer corrections for organic molecules. PubMed. [Link]

-

Semi-empirical quantum chemistry method - Wikipedia. Wikipedia. [Link]

-

Semi- empirical Methods. SlideShare. [Link]

-

Freq - Gaussian.com. Gaussian. [Link]

-

Density Function Theory B3LYP/6-31G Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.** Inpressco. [Link]

-

Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]

-

Force field (chemistry) - Wikipedia. Wikipedia. [Link]

-

Decoding Chemical Resonance in π-Conjugated Systems | Theoretical and Computational Chemistry. ChemRxiv | Cambridge Open Engage. [Link]

-

Conformation-Specific Spectroscopy of 4-Phenyl-1-butyne and 5-Phenyl-1-pentyne. ACS Publications. [Link]

-

Chemical Properties of this compound (CAS 16002-93-0). Cheméo. [Link]

-

Conjugated system - Wikipedia. Wikipedia. [Link]

-

DFT calculations DFT calculated structure of (a) 1-PP and... ResearchGate. [Link]

-

This compound. NIST WebBook. [Link]

-

Conformation-Specific Spectroscopy and Excited State Photophysics of 5-Phenyl-1-pentene. ACS Publications. [Link]

-

The Journal of Physical Chemistry A Vol. 127 No. 43. ACS Publications. [Link]

-

Conformational isomerization of 5-phenyl-1-pentene probed by SEP-population transfer spectroscopy. PubMed. [Link]

-

Syllabus for Chemistry (SCQP08). National Testing Agency. [Link]

-

CHAPTER 3 ALKENES. CUNY. [Link]

-

This compound. NIST WebBook. [Link]

-

Quantum chemical calculations for over 200000 organic radical species and 40000 associated closed-shell molecules. PubMed Central. [Link]

-

Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. [Link]

-

(E)-1-phenyl-1-pentene. Stenutz. [Link]

-

Penten-1-ylbenzene | C11H14 | CID 5370618. PubChem. [Link]

-

Physical Properties of Alkenes. Chemistry LibreTexts. [Link]

-

DFT-calculation of the structural isomers of (1-methyl-4-phenyl-1-azabuta-1,3-diene)tetracarbonyliron(0) and (4-phenyl-1-oxabuta-1,3-diene)tetracarbonyliron(0). Dalton Transactions (RSC Publishing). [Link]

-

PM6 and PDDG vs. DFT: A Computational Assessment of the Stability of cis and trans para Amino-dichloro Chalcone Isomers. ResearchGate. [Link]_and_trans_para_Amino-dichloro_Chalcone_Isomers)

Sources

- 1. Conjugated system - Wikipedia [en.wikipedia.org]

- 2. oit.edu [oit.edu]

- 3. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Semiempirical evaluation of post-Hartree-Fock diagonal-Born-Oppenheimer corrections for organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. inpressco.com [inpressco.com]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Semiempirical Methods [cup.uni-muenchen.de]

- 14. hj.hi.is [hj.hi.is]

- 15. Semi-empirical quantum chemistry method - Wikipedia [en.wikipedia.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Conformational isomerization of 5-phenyl-1-pentene probed by SEP-population transfer spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of trans-1-Phenyl-1-pentene

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of trans-1-Phenyl-1-pentene. While direct literature on this specific molecule is sparse, this document synthesizes information from analogous styrenic and alkylbenzene compounds to build a robust predictive model of its behavior. We will explore the theoretical underpinnings of its thermal decomposition, detail the experimental methodologies for its characterization, and present a systematic approach to interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of phenylalkene compounds.

Introduction: The Structural Context of Thermal Stability

This compound is an aromatic hydrocarbon featuring a benzene ring attached to a five-carbon alkene chain. The "trans" configuration indicates that the phenyl group and the propyl group are on opposite sides of the double bond. This structure possesses several key features that dictate its thermal stability: the aromatic ring, the carbon-carbon double bond, and the benzylic C-H bonds. The benzylic position, the carbon atom adjacent to the benzene ring, is known to be particularly susceptible to radical formation due to resonance stabilization of the resulting benzylic radical.[1][2][3]

The pyrolysis of organic molecules, such as this compound, is a complex process involving the breaking of chemical bonds through the input of thermal energy, typically in an inert atmosphere.[4][5] The degradation of such compounds generally proceeds through a free-radical chain reaction mechanism, which can be broken down into initiation, propagation, and termination steps.[4][5][6]

Below is the molecular structure of this compound.

Caption: Molecular structure of this compound.

Predicted Thermal Degradation Mechanisms

The thermal degradation of this compound is anticipated to proceed via a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule. The benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical.[3] Therefore, the initiation step is likely the abstraction of a benzylic hydrogen atom.

Once initiated, a series of propagation reactions can occur, including hydrogen abstraction and β-scission. The β-scission of the benzylic radical can lead to the formation of smaller, more volatile fragments. The presence of the double bond introduces additional complexity, as it can participate in radical addition and isomerization reactions.

Based on studies of similar alkylbenzenes and styrenic compounds, the primary degradation products are expected to include smaller aromatic compounds like benzene, toluene, and ethylbenzene, as well as various smaller alkenes and alkanes.[7][8] The pyrolysis of polystyrene, for instance, primarily yields styrene, along with other aromatic compounds and smaller hydrocarbons.[7]

The following diagram illustrates a plausible, albeit simplified, degradation pathway for this compound.

Caption: A simplified hypothetical degradation pathway for this compound.

Experimental Characterization of Thermal Stability

The thermal stability of this compound can be quantitatively assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[9][10] These techniques provide valuable information on the temperature at which degradation begins, the rate of mass loss, and the energetics of the decomposition process.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] For this compound, a liquid, the initial mass loss will be due to evaporation, followed by decomposition at higher temperatures.

Experimental Protocol: TGA of this compound

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) should be used for kinetic analysis.[13][14]

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Tonset: The onset temperature of decomposition, indicating the beginning of significant mass loss due to degradation.

-

Tpeak: The temperature of the maximum rate of mass loss, determined from the peak of the derivative of the TGA curve (DTG).

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which may correspond to char formation.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[9][10] This technique can detect endothermic events like boiling and decomposition, and exothermic events such as polymerization or oxidation (if an oxidative atmosphere is used).

Experimental Protocol: DSC of this compound

-

Sample Preparation: Place a small, accurately weighed sample (typically 2-5 mg) into a hermetically sealed DSC pan to prevent evaporation before decomposition.

-

Instrument Setup:

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate.

-

Temperature Program: Heat the sample at a constant heating rate (e.g., 10 °C/min) over a temperature range that encompasses the expected decomposition.

-

-

Data Acquisition: Record the differential heat flow between the sample and a reference pan.

-

Data Analysis:

-

Boiling Point: An endothermic peak corresponding to the boiling of the sample.

-

Decomposition Temperature: An endothermic or exothermic peak associated with the degradation of the sample. The enthalpy of decomposition can be calculated from the area of this peak.

-

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrolysis of Polystyrene Waste: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fpe.umd.edu [fpe.umd.edu]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic Analysis of the Thermal Degradation of Recycled Acrylonitrile-Butadiene-Styrene by non-Isothermal Thermogravimetry - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of trans-1-Phenyl-1-pentene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of trans-1-Phenyl-1-pentene in organic solvents. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of chemical solubility to predict its behavior in a range of common laboratory solvents. Furthermore, detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination are presented to empower researchers in generating precise and reliable data. This document is intended for scientists and professionals in drug development and chemical research who require a thorough understanding of the solubility properties of nonpolar, aromatic hydrocarbons for applications such as reaction chemistry, purification, and formulation.

Introduction: The Significance of Solubility in Scientific Research

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems.[1] In the realm of drug discovery and development, solubility profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2] For synthetic chemists, understanding a compound's solubility is paramount for designing effective reaction conditions, selecting appropriate purification methods like crystallization and chromatography, and formulating final products.[3] this compound, an aromatic hydrocarbon, serves as a valuable case study for exploring the solubility of nonpolar molecules. This guide will delve into the theoretical underpinnings of its solubility and provide practical methodologies for its empirical determination.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physical and chemical properties is essential for predicting its solubility.[1] this compound possesses the following key characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄ | [4][5] |

| Molecular Weight | 146.23 g/mol | [4][5] |

| Boiling Point | ~215-217 °C at 760 mmHg | [4][6] |

| Density | ~0.89 g/cm³ | [4][6] |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 3.9 | [4][5][7] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 0 | [4] |

The high LogP value is a strong indicator of the lipophilic (fat-loving) and hydrophobic (water-fearing) nature of this compound.[8] The absence of hydrogen bond donors and acceptors further underscores its nonpolar character.[4]

Theoretical Framework for Solubility Prediction

The foundational principle governing solubility is "like dissolves like."[9] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another.[1][3]

The Role of Polarity

Organic solvents can be broadly categorized based on their polarity, which arises from the differential electronegativity of their constituent atoms.

-

Nonpolar Solvents: These solvents, such as hexane, cyclohexane, toluene, and carbon tetrachloride, are characterized by low dielectric constants and minimal to no dipole moment.[1] Their primary intermolecular forces are weak van der Waals forces (London dispersion forces).

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane possess a significant dipole moment but lack O-H or N-H bonds, precluding them from donating hydrogen bonds.

-

Polar Protic Solvents: Water, ethanol, and methanol are examples of polar protic solvents. They have strong dipole moments and can both donate and accept hydrogen bonds.

Given the nonpolar structure of this compound, it is predicted to be highly soluble in nonpolar solvents and poorly soluble in polar protic solvents, particularly water. Its solubility in polar aprotic solvents is expected to be intermediate.

Predictive Solubility Profile

Based on the "like dissolves like" principle and the physicochemical properties of this compound, the following solubility behavior is anticipated:

| Solvent | Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | Similar nonpolar nature and reliance on London dispersion forces. |

| Toluene | Nonpolar, Aromatic | High | The aromatic ring in toluene facilitates favorable π-π stacking interactions with the phenyl group of the solute. |

| Diethyl Ether | Slightly Polar | Moderate to High | The nonpolar hydrocarbon portion of diethyl ether can interact favorably with the solute. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | While polar, DCM is a good solvent for many organic compounds due to its ability to induce dipoles. |

| Acetone | Polar Aprotic | Low to Moderate | The polarity of the carbonyl group in acetone makes it less compatible with the nonpolar solute. |

| Ethanol | Polar Protic | Low | The strong hydrogen bonding network of ethanol is not easily disrupted by the nonpolar solute. |

| Water | Polar Protic | Very Low/Insoluble | The highly polar nature and extensive hydrogen bonding of water make it a very poor solvent for nonpolar hydrocarbons. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination remains the gold standard for assessing solubility. The following protocols provide robust methods for both qualitative and quantitative analysis.

Qualitative Solubility Assessment

This method provides a rapid and straightforward means of classifying a compound's solubility.

Protocol:

-

Preparation: Into a small, clean, and dry test tube, add approximately 20-30 mg of this compound.

-

Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.

-

Agitation: Cap the test tube and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background. The absence of any visible solid particles indicates that the compound is soluble. If solid remains, the compound is classified as insoluble or partially soluble.

-

Incremental Solvent Addition: If the compound is not fully dissolved, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, agitating after each addition. Record the volume at which dissolution occurs.

Diagram of Qualitative Solubility Workflow:

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10]

Protocol:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. An overhead shaker or a temperature-controlled incubator shaker is recommended.

-

Phase Separation: Allow the mixture to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) can be employed for this purpose.

-

Quantification: Analyze the concentration of this compound in the collected sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculation: The solubility is calculated based on the measured concentration and expressed in units such as mg/mL, g/L, or mol/L.

Diagram of Quantitative Solubility Workflow:

Caption: The shake-flask method for quantitative solubility.

Advanced Approaches to Solubility Prediction

In recent years, computational methods have emerged as powerful tools for predicting solubility, offering the potential to accelerate research and reduce experimental costs. These in silico approaches leverage machine learning algorithms and large datasets of known solubility measurements to build predictive models.[11] By analyzing molecular descriptors and fingerprints, these models can estimate the solubility of a novel compound in various solvents with increasing accuracy.[11]

Conclusion

While specific experimental data for the solubility of this compound in organic solvents is sparse, a strong predictive understanding can be derived from its physicochemical properties and the fundamental principles of solubility. Its nonpolar, aromatic nature suggests high solubility in nonpolar and aromatic solvents, and poor solubility in polar, protic solvents. This guide provides the theoretical framework and practical, step-by-step protocols for researchers to confidently and accurately determine the solubility of this compound and other similar compounds, thereby facilitating advancements in chemical synthesis, purification, and formulation.

References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). National Institutes of Health. [Link]

-

Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

-

Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health. [Link]

-

This compound. LookChem. [Link]

-

Chemical Properties of this compound (CAS 16002-93-0). Cheméo. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

This compound | CAS#:16002-93-0. Chemsrc. [Link]

-

Solubility of organic compounds (video). Khan Academy. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

Solubility of Organic Compounds. Chemistry Steps. [Link]

-

3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound CAS#: 16002-93-0 [m.chemicalbook.com]

- 7. This compound (CAS 16002-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Khan Academy [khanacademy.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Stereoselective Synthesis of trans-1-Phenyl-1-pentene via the Wittig Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract